molecular formula C17H19N3O3 B2494457 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034347-91-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2494457
CAS No.: 2034347-91-4
M. Wt: 313.357
InChI Key: LNZMYWKWQSFQCQ-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepinone core fused with a pyrrole-acetamide side chain. Its structural uniqueness lies in the combination of the oxazepinone ring (a seven-membered heterocycle with oxygen and nitrogen) and the 1H-pyrrol-1-yl acetamide moiety, which may influence hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMYWKWQSFQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting from a substituted benzoic acid, cyclization with a suitable amine yields the benzo[f][1,4]oxazepinone core.

  • Nucleophilic addition of a 2-aminoethyl group followed by amidation with 1H-pyrrole-1-yl acetic acid completes the synthesis.

Industrial Production Methods: For large-scale production, optimizing solvent choices, reaction times, and purification processes ensures maximal yield and purity. Catalysts or alternative routes may be explored for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidative transformations, especially on the pyrrole ring.

  • Reduction: : Reductive conditions may convert the oxo group to a hydroxyl.

  • Substitution: : Halogenation or nitration reactions are plausible on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2.

  • Reduction: : NaBH4, LiAlH4.

  • Substitution: : Halogenating agents like Br2 or nitrating mixtures like HNO3/H2SO4.

Major Products

  • Oxidation of the pyrrole yields N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,5-dihydroxypyrrol-1-yl)acetamide.

  • Reduction converts the oxo group to a hydroxyl group.

  • Substitution yields compounds like N-(2-(3-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide exhibit significant anticancer properties. Studies have shown that benzoxazepine derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegeneration, has been noted as a promising therapeutic target .

Anti-inflammatory Properties

This compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant in chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectionGSK-3β inhibition in neurodegeneration
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of benzoxazepine derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Mechanism of Action

  • Molecular Targets: : The benzo[f][1,4]oxazepine core suggests potential interaction with central nervous system receptors or enzymes.

  • Pathways: : It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzodiazepine, oxazinone, and oxadiazole derivatives. Below is a systematic comparison based on synthesis, spectral properties, and substituent effects:

Core Heterocycle Analogues
Compound Name Core Structure Key Substituents Synthesis Method Key Spectral Data (¹H-NMR, HRMS) Reference
Target Compound Benzo[f][1,4]oxazepin-3-one 2-(1H-pyrrol-1-yl)acetamide ethyl linker Not explicitly described in evidence N/A (insufficient data)
2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (29c) Benzo[b][1,4]oxazin-3-one Thiazole ring, piperazine-propanoyl chain HCTU/DIPEA coupling in DMSO δ 8.48–8.40 (pyridine-H), HRMS [M+H]⁺: 410.18226
N-(1,5-dioxo-3-(1H-pyrrol-2-yl)-1,5-dihydrobenzo[e][1,3]oxazepin-4(3H)-yl)-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide (9) Benzo[e][1,3]oxazepine-1,5-dione Pyrrol-2-yl, oxazinone Phthalic anhydride reflux in benzene Pale brown powder; yield 64%, m.p. N/A

Key Observations :

  • The target compound and 29c share a 3-oxo heterocyclic core but differ in substituents. The thiazole group in 29c may enhance π-stacking interactions compared to the pyrrole group in the target compound .
  • Compound 9 incorporates a benzo[e][1,3]oxazepine-dione core, which introduces additional hydrogen-bonding sites (carbonyl groups) compared to the target’s benzo[f][1,4]oxazepinone .
Acetamide-Linked Analogues
Compound Name Linker Structure Pharmacophore Biological Activity (if reported) Reference
Target Compound Ethyl linker Pyrrole-acetamide N/A
2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-phenethylacetamide (29b) Piperazine-propanoyl linker Phenethyl-acetamide Antimicrobial, antioxidant (implied)
N-(2,5-dioxopyrrolidin-1-yl)-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide (13) Pyrrolidine-2,5-dione linker Succinimide-acetamide Antimicrobial

Key Observations :

  • Compound 13 ’s succinimide linker introduces electron-withdrawing properties, which may alter reactivity or metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects : Pyrrole groups (as in the target) could engage in π-π interactions or hydrogen bonding, whereas bulkier groups (e.g., phenethyl in 29b ) may improve target selectivity .

Data Tables

Table 1: Comparative Yields and Spectral Peaks
Compound Yield (%) Key ¹H-NMR Shifts (δ, ppm) HRMS [M+H]⁺ (Found/Calculated)
Target Compound N/A N/A N/A
29c 79 8.48–8.40 (pyridine-H) 410.1815/410.18226
29a 81 8.59 (pyridine-H), 9.05 (NH) 424.1976/424.19846
13 64 N/A (pale brown powder) N/A

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound belonging to the class of benzoxazepine derivatives. Its unique structure suggests potential pharmacological activities, particularly in modulating various biological pathways. This article reviews the biological activity of this compound based on diverse scientific sources, including case studies and research findings.

Structural Characteristics

The compound's molecular formula is C20H19N3O3C_{20}H_{19}N_3O_3, with a molecular weight of 349.4 g/mol. It features a benzo[f][1,4]oxazepine core structure that is known for its diverse biological activities. The presence of both oxazepine and pyrrole moieties enhances its potential interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance:

  • In vitro Studies : A study demonstrated that derivatives of benzoxazepine significantly suppressed necroptotic cell death in human monocytic U937 cells, indicating potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Antitumor Activity

The compound has shown promise in cytotoxicity assays against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
9U937200 ± 37
10HT297.9 ± 0.73
14AML CellsNot specified

These results suggest that the compound may have potential as an antitumor agent, particularly in acute myeloid leukemia (AML).

Case Studies

Case Study: Acute Myeloid Leukemia (AML)
In a phenotypic screening study involving AML cell lines, several benzoxazepine derivatives demonstrated the ability to induce differentiation and apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR), showing that specific substitutions at the N-1 position enhanced biological activity .

Case Study: RIPK1 Kinase Inhibition
A related compound showed high potency for RIPK1 kinase inhibition (Ki = 0.91 nM), which is crucial for regulating necroptosis. This suggests that similar compounds could be developed for therapeutic applications targeting necroptotic pathways .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds within this class possess favorable oral bioavailability and systemic exposure. For example:

  • Oral Systemic Exposure : Compound 9 exhibited an area under the curve (AUC) of 2.2 µg.h/mL and a half-life of 2.9 hours in rat models at a dose of 2 mg/kg .

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